molecular formula C8H12N2O4S B12728006 (Z)-Pralidoxime methylsulfonate CAS No. 29603-50-7

(Z)-Pralidoxime methylsulfonate

Número de catálogo: B12728006
Número CAS: 29603-50-7
Peso molecular: 232.26 g/mol
Clave InChI: WWZYJJGFUIAWNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-Pralidoxime methylsulfonate is an oxime compound used as an antidote for organophosphate (OP) poisoning. It functions by reactivating acetylcholinesterase (AChE) inhibited by OP agents, thereby mitigating cholinergic toxicity. The methylsulfonate salt form enhances solubility and stability, facilitating intramuscular administration via auto-injectors in emergency settings . While structurally similar to pralidoxime chloride (2-PAM), its pharmacokinetic profile may differ due to the methylsulfonate moiety, which influences absorption and distribution .

Propiedades

Número CAS

29603-50-7

Fórmula molecular

C8H12N2O4S

Peso molecular

232.26 g/mol

Nombre IUPAC

methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)

Clave InChI

WWZYJJGFUIAWNW-UHFFFAOYSA-N

SMILES isomérico

C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-]

SMILES canónico

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-]

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pralidoxime mesylate, (Z)- is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The mesylate form is obtained by reacting pralidoxime iodide with methanesulfonic acid.

Industrial Production Methods: Industrial production of pralidoxime mesylate, (Z)- involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:

    Reaction of pyridine-2-carboxaldehyde with hydroxylamine: under controlled temperature and pH conditions.

    Alkylation with methyl iodide: in the presence of a suitable solvent.

    Conversion to the mesylate salt: by reacting with methanesulfonic acid.

Análisis De Reacciones Químicas

Types of Reactions: Pralidoxime mesylate, (Z)- primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of various substituted pyridinium compounds.

    Oxidation and Reduction: Formation of corresponding oximes and reduced amines.

Aplicaciones Científicas De Investigación

Pralidoxime mesylate, (Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on enzyme activity and interactions with biological molecules.

    Medicine: Widely used as an antidote for organophosphate poisoning and in the treatment of myasthenia gravis.

    Industry: Employed in the development of antidote formulations and in the study of pesticide toxicity.

Comparación Con Compuestos Similares

Efficacy in Reactivating AChE

Compound Reactivation Efficiency (In Vitro) Clinical Efficacy (Mortality Reduction)
(Z)-Pralidoxime methylsulfonate Reactivates AChE inhibited by diethyl OPs at 2 g loading dose + infusion; limited reactivation of dimethyl OP-inhibited AChE No significant reduction in mortality (RR = 1.53 vs. placebo)
Pralidoxime chloride Requires 20× higher doses than obidoxime for diethyl OPs; ineffective for dimethyl OPs Similar outcomes to methylsulfonate; increased intermediate syndrome risk (RR = 1.63)
Obidoxime 70–90% reactivation of chlorpyrifos/parathion-inhibited AChE at 175 µg/mL Superior prophylactic efficacy (RR = 0.21 vs. pralidoxime’s RR = 0.37)
Experimental oximes (K-27, K-48) Higher BBB penetration; reactivate CNS AChE 80% mortality reduction in animal models

Key Findings :

  • (Z)-Pralidoxime methylsulfonate and pralidoxime chloride exhibit OP-dependent efficacy , with better reactivation of diethyl OP-inhibited AChE than dimethyl OPs .
  • Obidoxime outperforms pralidoxime in reactivation potency and clinical outcomes, particularly for diethyl OPs .
  • Experimental oximes (e.g., K-27, K-48) show promise due to blood-brain barrier (BBB) penetration , addressing pralidoxime’s inability to counteract CNS toxicity .

Pharmacokinetic Properties

Compound Absorption/Distribution Placental Transfer
(Z)-Pralidoxime methylsulfonate Rapid absorption via i.m. injection; higher plasma concentrations in pregnant mice Efficient placental transfer; detected in fetal brain
Pralidoxime chloride Peak plasma levels in 10–20 min (i.m.); limited BBB penetration Moderate transfer; lower fetal concentrations
Obidoxime Slower absorption; longer half-life than pralidoxime Data limited; presumed similar to pralidoxime

Key Findings :

  • (Z)-Pralidoxime methylsulfonate achieves higher fetal concentrations than pralidoxime chloride, critical for treating prenatal OP exposure .
  • Both pralidoxime salts have negligible CNS penetration due to their quaternary ammonium structure, unlike amidine-derived experimental oximes .

Adverse Effects and Clinical Limitations

  • Pralidoxime salts : Associated with increased incidence of intermediate syndrome (RR = 1.63) and ventilator dependence .
  • Obidoxime: Potential hepatotoxicity at high doses, though less frequently reported than pralidoxime’s side effects .
  • Experimental oximes: Limited toxicity data, but preclinical studies show favorable safety profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.